N-[2-(4-cyclohexylphenyl)ethyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Description
N-[2-(4-cyclohexylphenyl)ethyl]-1,5-dioxa-9-azaspiro[55]undecane-9-carboxamide is a complex organic compound featuring a spirocyclic structure Spiro compounds are characterized by having two or more rings that are connected through a single atom
Properties
IUPAC Name |
N-[2-(4-cyclohexylphenyl)ethyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O3/c26-22(25-15-12-23(13-16-25)27-17-4-18-28-23)24-14-11-19-7-9-21(10-8-19)20-5-2-1-3-6-20/h7-10,20H,1-6,11-18H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKZIRYOASMOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CCNC(=O)N3CCC4(CC3)OCCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-cyclohexylphenyl)ethyl]-1,5-dioxa-9-azaspiro[55]undecane-9-carboxamide typically involves multiple steps One common approach is to start with the preparation of the spirocyclic core, which can be achieved through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-cyclohexylphenyl)ethyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the substituent groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-[2-(4-cyclohexylphenyl)ethyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions.
Industry: It can be used in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-cyclohexylphenyl)ethyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound acts as an inhibitor or activator. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro[5.5]undecane-2,4-dione: Another spirocyclic compound with similar structural features.
1,3-Dioxane derivatives: These compounds share the dioxane ring but differ in their substituents and overall structure.
Uniqueness
What sets N-[2-(4-cyclohexylphenyl)ethyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide apart is its combination of a spirocyclic core with a cyclohexylphenyl group and a carboxamide functionality. This unique combination of features allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
